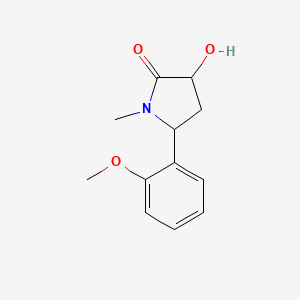![molecular formula C11H14BrFOZn B14869380 4-[(n-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14869380.png)
4-[(n-Butyloxy)methyl]-3-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and stability in solution, making it a valuable reagent in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide typically involves the reaction of 4-[(N-Butyloxy)methyl]-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(N-Butyloxy)methyl]-3-fluorophenyl bromide+Zn→4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient purification techniques. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
化学反応の分析
Types of Reactions
4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base and under an inert atmosphere.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, along with ligands to stabilize the metal center. The reactions are usually performed in tetrahydrofuran or other suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the primary product is a new carbon-carbon bond, resulting in a more complex organic molecule.
科学的研究の応用
4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their mechanisms of action.
Biological Studies: It is used in the synthesis of biologically active compounds for studying cellular processes and interactions.
作用機序
The mechanism of action of 4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide involves the transfer of the phenyl group from the zinc center to an electrophilic substrate. This transfer is facilitated by the coordination of the zinc atom with the substrate, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.
類似化合物との比較
Similar Compounds
- 4-[(N-Butyloxy)methyl]-3-fluorophenylmagnesium bromide
- 4-[(N-Butyloxy)methyl]-3-fluorophenyl lithium
- 4-[(N-Butyloxy)methyl]-3-fluorophenyl boronic acid
Uniqueness
Compared to similar compounds, 4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide offers unique advantages in terms of reactivity and stability. It is less reactive than its magnesium counterpart, making it more selective in certain reactions. Additionally, its stability in tetrahydrofuran allows for easier handling and storage.
特性
分子式 |
C11H14BrFOZn |
|---|---|
分子量 |
326.5 g/mol |
IUPAC名 |
bromozinc(1+);1-(butoxymethyl)-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-2-3-8-13-9-10-6-4-5-7-11(10)12;;/h4,6-7H,2-3,8-9H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
DLURZODRLJESQY-UHFFFAOYSA-M |
正規SMILES |
CCCCOCC1=C(C=[C-]C=C1)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


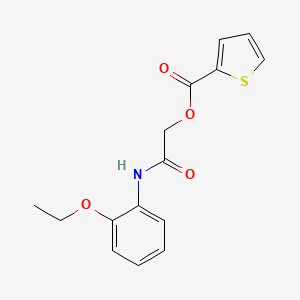
![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-chlorobenzoate](/img/structure/B14869306.png)

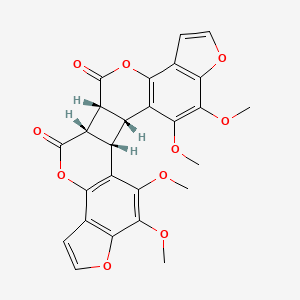
![3-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14869316.png)

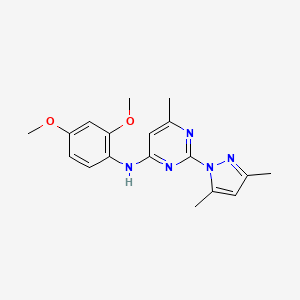
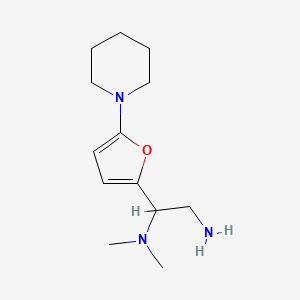
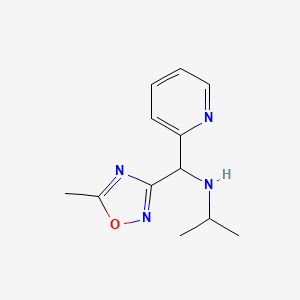

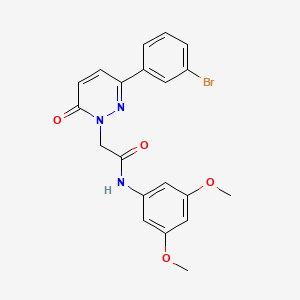
![5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid](/img/structure/B14869369.png)
![N-(2,5-dichlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B14869375.png)
